molecular formula C10H11N3O2 B2747671 3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 191864-73-0

3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B2747671
CAS No.: 191864-73-0
M. Wt: 205.217
InChI Key: SGGSGUYOKGSMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is a derivative of the imidazolidine-2,4-dione (hydantoin) core, characterized by a para-aminophenylmethyl substituent at the 3-position. The compound’s molecular formula is inferred as C₁₀H₁₀N₃O₂ based on analogous structures .

Properties

IUPAC Name

3-[(4-aminophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGSGUYOKGSMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related imidazolidine-2,4-dione derivatives, their substituents, activities, and physicochemical properties:

Compound Name Substituents Molecular Formula Key Activities/Properties Source
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione 3-(4-aminobenzyl) C₁₀H₁₀N₃O₂ Inferred: Potential CNS or receptor-targeted activity due to amino group N/A
3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione 3-(hydroxymethyl), 1-(4-methoxyphenyl) C₁₁H₁₂N₂O₄ Antidiabetic activity; crystal structure resolved (R factor = 0.039)
S6821 (Senomyx) 3-(pyrazol-4-yl), 1-(3-hydroxybenzyl), isoxazolylmethyl C₂₃H₂₃N₅O₄ Bitter receptor antagonist (hTAS2R8 IC₅₀ = 0.035 μM)
5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]imidazolidine-2,4-dione 5-methyl-5-phenyl, 3-aminopropyl-piperazine C₂₅H₃₁N₅O₃ Antiarrhythmic activity; α₁-adrenoreceptor affinity (Ki = 13.9 nM)
3-(4-Methoxyphenyl)imidazolidine-2,4-dione 3-(4-methoxybenzyl) C₁₀H₁₀N₂O₃ Basic scaffold; no reported activity
3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione 3-(3-aminobenzyl) C₁₀H₁₀N₃O₂ Structural isomer of target compound; no activity data
3-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione 3-(4-fluorobenzyl) C₁₀H₉FN₂O₂ Halogenated derivative; potential metabolic stability

Pharmacological and Functional Insights

Antidiabetic Activity

The hydroxymethyl-methoxyphenyl derivative (C₁₁H₁₂N₂O₄) demonstrated potent antidiabetic activity, with its crystal structure aiding in structure-activity relationship (SAR) studies . The methoxy group likely enhances lipophilicity, while the hydroxymethyl may contribute to hydrogen bonding.

Receptor Antagonism

S6821 and S7958 (Senomyx) are complex derivatives acting as bitter taste receptor antagonists. Their pyrazolyl and isoxazolyl groups create steric bulk, enabling selective binding to hTAS2R8 . The target compound’s simpler structure lacks these features but may serve as a precursor for developing selective receptor modulators.

Antiarrhythmic Activity

Aminoalkyl derivatives, such as compound 12 (C₂₅H₃₁N₅O₃), showed prophylactic antiarrhythmic effects via α₁-adrenoreceptor binding . The target compound’s 4-aminophenyl group could similarly interact with adrenergic receptors, though positional isomerism (para vs. meta) may alter affinity.

Biological Activity

3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine-2,4-dione, is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by its bicyclic structure, which includes an imidazolidine ring fused with a phenyl group substituted by an amino group. The molecular formula is C10H11N3O2C_{10}H_{11}N_{3}O_{2}, with a molecular weight of approximately 205.22 g/mol. Its potential therapeutic applications have garnered significant attention in recent research.

The synthesis of this compound typically involves the reaction of 4-aminobenzylamine with glyoxylic acid or its derivatives. The process can be optimized by controlling reaction conditions such as temperature and pH, often utilizing solvents like ethanol or methanol to enhance yield and purity.

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.22 g/mol
Melting PointNot extensively documented
SolubilityVaries with solvent choice

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. Research indicates that this compound may inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

The mechanism of action involves the compound's interaction with specific biological targets, likely through enzyme inhibition or receptor modulation. For instance, it has been noted that compounds in the imidazolidine class can interact with lymphoid-specific tyrosine phosphatase (LYP), which plays a role in T cell signaling pathways . This interaction suggests potential applications in treating autoimmune diseases as well.

Case Studies

  • Antiproliferative Effects : A study investigating the effects of various imidazolidine derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutics.
  • Inhibition of LYP : Another research focused on the design and synthesis of imidazolidine derivatives as LYP inhibitors showed that certain analogs displayed competitive inhibition with low micromolar IC50 values (e.g., IC50 = 2.85 - 6.95 μM) against LYP, indicating potential for therapeutic applications in autoimmune conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds within the hydantoin class.

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityLYP InhibitionOther Activities
This compoundSignificantModerateAntimicrobial
Other Imidazolidine DerivativesVariableLow to ModerateAntiviral
ThiazolidinonesModerateHighAntidiabetic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.